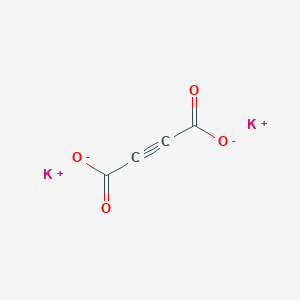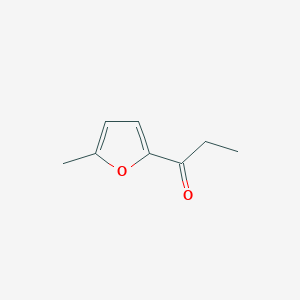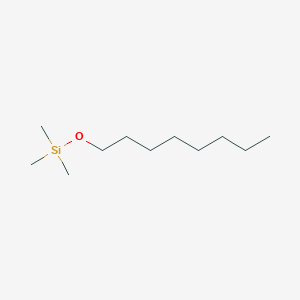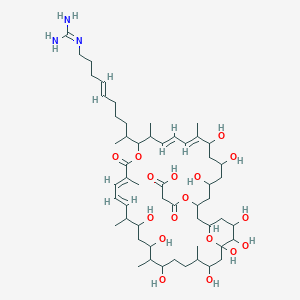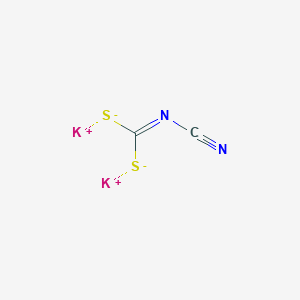
Carbamodithioic acid, cyano-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, cyano-, dipotassium salt is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of dithiocarbamate, which is a class of organic compounds that contain a functional group consisting of two sulfur atoms and one carbon atom. Carbamodithioic acid, cyano-, dipotassium salt is used in various scientific research applications due to its ability to form stable complexes with metal ions, which makes it an important ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, cyano-, dipotassium salt involves its ability to form stable complexes with metal ions. This compound acts as a bidentate ligand, which means that it can bind to metal ions using two donor atoms. The resulting complex is stabilized by the coordination bonds between the ligand and the metal ion.
Effets Biochimiques Et Physiologiques
Carbamodithioic acid, cyano-, dipotassium salt has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using carbamodithioic acid, cyano-, dipotassium salt in lab experiments is its ability to form stable complexes with metal ions. This property makes it an important ligand in coordination chemistry, which is used in various fields of research. However, one of the limitations of using this compound is its toxicity. Studies have shown that carbamodithioic acid, cyano-, dipotassium salt can be toxic to living organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving carbamodithioic acid, cyano-, dipotassium salt. One area of research is the development of new ligands that can form stable complexes with metal ions. Another area of research is the study of the toxicity of this compound and its effects on living organisms. Additionally, there is a need for more research on the potential applications of carbamodithioic acid, cyano-, dipotassium salt in materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of carbamodithioic acid, cyano-, dipotassium salt involves the reaction between potassium cyanide and carbon disulfide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
Carbamodithioic acid, cyano-, dipotassium salt has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes it an important ligand in coordination chemistry, which is the study of the interaction between metal ions and other molecules. This compound is used in various fields of research such as biochemistry, pharmacology, and materials science.
Propriétés
Numéro CAS |
13145-41-0 |
|---|---|
Nom du produit |
Carbamodithioic acid, cyano-, dipotassium salt |
Formule moléculaire |
C2K2N2S2 |
Poids moléculaire |
194.37 g/mol |
Nom IUPAC |
dipotassium;cyanoiminomethanedithiolate |
InChI |
InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |
Clé InChI |
MFVWSFXQWMYYSF-UHFFFAOYSA-L |
SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
SMILES canonique |
C(#N)N=C([S-])[S-].[K+].[K+] |
Autres numéros CAS |
13145-41-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








